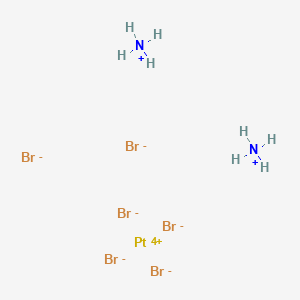
Ammonium hexabromoplatinate
Vue d'ensemble
Description
Ammonium hexabromoplatinate is a chemical compound with the formula (NH4)2PtBr6. It is a platinum-based compound where platinum is in the +4 oxidation state, coordinated with six bromide ions. This compound is known for its distinctive yellow color and is primarily used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Ammonium hexabromoplatinate can be synthesized through the reaction of ammonium bromide with hexachloroplatinic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving hexachloroplatinic acid in water.
- Adding ammonium bromide to the solution.
- The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
- The precipitate is filtered, washed, and dried to obtain the final product.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the compound.
Analyse Des Réactions Chimiques
Ammonium hexabromoplatinate undergoes various chemical reactions, including:
Oxidation and Reduction: The platinum center in this compound can undergo redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The bromide ligands in this compound can be substituted with other ligands, such as chloride or other halides, under appropriate conditions.
Complex Formation: this compound can form complexes with other metal ions or organic ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ammonium hexabromoplatinate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is used in the synthesis of platinum-based materials and nanomaterials, which have applications in electronics, sensors, and other advanced technologies.
Biological Studies: this compound is used in studies involving platinum-based drugs and their interactions with biological molecules, such as DNA and proteins.
Industrial Applications: It is used in the production of high-purity platinum and in the manufacturing of certain types of glass and ceramics.
Mécanisme D'action
The mechanism by which ammonium hexabromoplatinate exerts its effects involves the interaction of the platinum center with various molecular targets. In catalytic applications, the platinum center facilitates the activation of reactants, leading to the formation of desired products. In biological studies, the platinum center can interact with DNA, leading to the formation of platinum-DNA adducts, which can interfere with DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Ammonium hexabromoplatinate can be compared with other platinum-based compounds, such as ammonium hexachloroplatinate and potassium hexabromoplatinate. While these compounds share similar structural features, they differ in their chemical reactivity and applications. For example:
Ammonium hexachloroplatinate: This compound has chloride ligands instead of bromide ligands, which can lead to different reactivity and solubility properties.
Potassium hexabromoplatinate: This compound has potassium ions instead of ammonium ions, which can affect its solubility and stability in different solvents.
The uniqueness of this compound lies in its specific combination of ammonium and bromide ions, which confer distinct properties and applications compared to other similar compounds.
Propriétés
IUPAC Name |
diazanium;platinum(4+);hexabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDMEZNZYLWNNL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H8N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17363-02-9 | |
| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017363029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What significant thermodynamic event was observed in the study of Ammonium hexabromoplatinate, and what does it signify about the compound's behavior?
A1: The study revealed a prominent λ-shaped anomaly in the heat capacity curve of this compound []. This anomaly, with a peak at 57.4 K, indicates an order-disorder phase transition within the compound's structure. This means that at this specific temperature, the arrangement of ions within the crystal lattice of (NH₄)₂PtBr₆ undergoes a significant change from an ordered state to a more disordered one. This transition is further characterized by a specific heat capacity (369.3 J·K⁻¹·mol⁻¹) and entropy change (2.491 J·K⁻¹·mol⁻¹) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


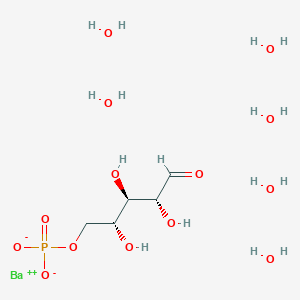
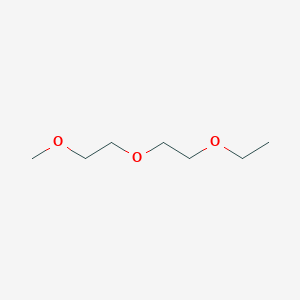
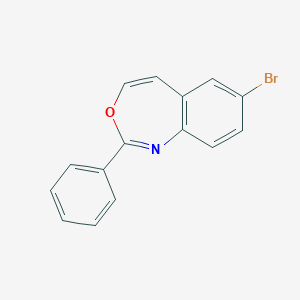
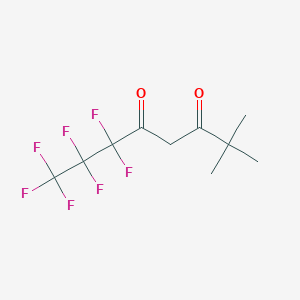
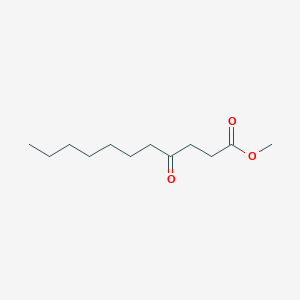
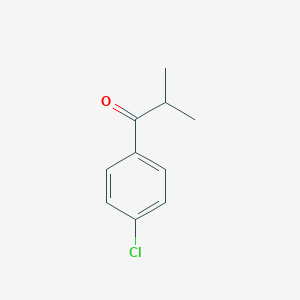
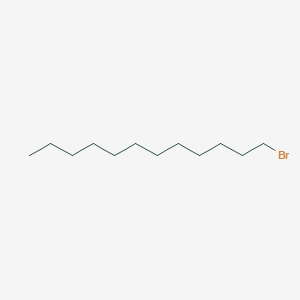
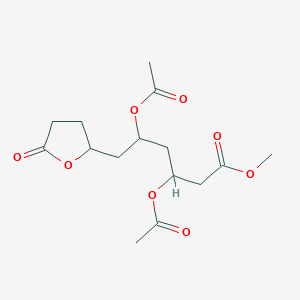
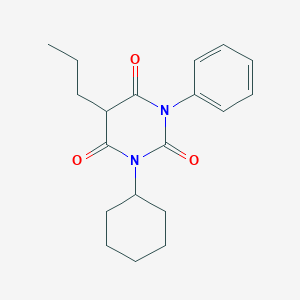
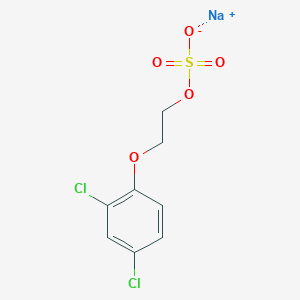
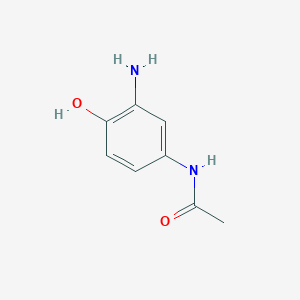
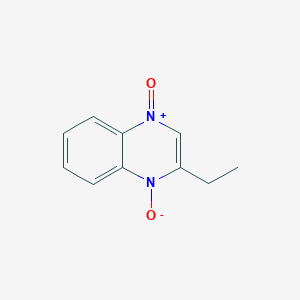

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
